10-Hydroxycascaroside D
Description
Contextualization within Natural Product Chemistry
10-Hydroxycascaroside D is a member of the cascaroside family of compounds. ontosight.ai These compounds are secondary metabolites found in various plant species. The study of such natural products is a significant branch of chemistry, as these compounds often exhibit a wide range of biological activities. The specific chemical structure of this compound, featuring a hydroxyl group at the tenth position of the cascaroside backbone, is a key determinant of its chemical properties and potential interactions. ontosight.ai
Historical Academic Perspectives on Related Phytomedicines
The genus Rhamnus, a source of compounds related to this compound, has a long history of use in traditional medicine across various cultures, including those in East Asia, the Americas, and Africa. researchgate.net Plants from this genus have been traditionally used for a variety of ailments. researchgate.net For instance, species like Rhamnus alaternus have been utilized in folk medicine in Mediterranean countries for treating various health issues. nih.govencyclopedia.pub The Rhamnaceae family, to which Rhamnus belongs, is known for producing a rich array of secondary metabolites, including anthraquinones and flavonoids. dergipark.org.triwnirz.pl Ethnobotanical records indicate the use of Rhamnus fallax in traditional Yugoslavian medicine. usda.gov The historical use of these plants has spurred modern phytochemical investigations to identify the specific compounds responsible for their purported effects.
Classification and Structural Significance within Anthrone (B1665570) C-glucosides
This compound is classified as an anthrone C-glucoside. nih.govamazonaws.com This classification points to its core chemical structure, which consists of an anthrone skeleton linked to a glucose molecule via a carbon-carbon bond. This C-glycosidic bond is a significant feature, distinguishing it from O-glycosides where the sugar moiety is linked through an oxygen atom. The presence of a hydroxyl group at the C-10 position further specifies its structure within the broader class of cascarosides. ontosight.ai
Anthrone C-glucosides are a recognized group of compounds isolated from various plant species, including those of the Rheum genus. nih.govresearchgate.netresearchgate.net The structural elucidation of these compounds, including this compound, has been achieved through comprehensive spectroscopic investigations. researchgate.net The cascarosides themselves are categorized based on their aglycone core, which can be aloe-emodin (B1665711), chrysophanol, or emodin (B1671224). researchgate.net
Detailed Research Findings
Recent research has focused on the isolation and characterization of anthrone C-glucosides from various plant sources. For instance, a study on the roots of Rheum emodi led to the isolation of three new anthrone C-glucosides, including 10-hydroxycascaroside C and this compound. researchgate.netsigmaaldrich.cn These compounds were identified alongside other known cascarosides. researchgate.net The chemical structure of this compound has been reported as C27H32O14. mdpi.comnih.gov
The genus Rhamnus is a rich source of diverse bioactive compounds. Phytochemical investigations have revealed the presence of flavonoids, tannins, and various types of anthraquinones in species like Rhamnus alaternus. nih.govencyclopedia.pub These compounds are found in different parts of the plant, including the bark, leaves, roots, and berries. nih.gov The extraction of these compounds often involves methods such as maceration, decoction, and Soxhlet extraction. nih.gov
The anthraquinone (B42736) profile of various Rhamnus species has been a subject of study, revealing a variety of these compounds. tandfonline.com These phytochemical investigations contribute to the broader understanding of the chemical diversity within this plant genus and provide context for the occurrence of specific compounds like the cascarosides.
Structure
3D Structure
Properties
Molecular Formula |
C27H32O14 |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
(10S)-1,10-dihydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-9-one |
InChI |
InChI=1S/C27H32O14/c1-9-5-11-16(12(30)6-9)20(33)17-10(27(11,38)25-23(36)21(34)18(31)14(7-28)39-25)3-2-4-13(17)40-26-24(37)22(35)19(32)15(8-29)41-26/h2-6,14-15,18-19,21-26,28-32,34-38H,7-8H2,1H3/t14-,15-,18-,19-,21+,22+,23-,24-,25-,26-,27+/m1/s1 |
InChI Key |
BHCKOSBGQAWGRY-SSLVZKOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@]2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C=CC=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)O)C=CC=C3OC5C(C(C(C(O5)CO)O)O)O |
Synonyms |
10-hydroxycascaroside D |
Origin of Product |
United States |
Natural Occurrence and Distribution
Botanical Sources
The primary botanical sources of 10-Hydroxycascaroside D are concentrated within the genera Rheum, Rhamnus, and Rumex.
Genus Rheum
Several species within the Rheum genus, commonly known as rhubarb, have been identified as sources of this compound. Notably, it has been isolated from Rheum emodi (Himalayan Rhubarb) and Rheum australe. nih.govpphouse.orgnih.govamazonaws.comonlineijp.commdpi.comfigshare.comnih.gov Research on Rheum emodi has led to the isolation of this compound along with other related compounds like 10-hydroxycascaroside C, cascaroside C, and cascaroside D. nih.govnih.gov
Genus Rhamnus
The genus Rhamnus, which includes species like Rhamnus purshiana (Cascara Sagrada), is another significant source of this compound. jle.com Studies on Rhamnus purshiana have identified this compound as one of the anthraquinone (B42736) derivatives present in the bark. researchgate.netnih.gov These plants are known for their laxative properties, which are attributed to these types of compounds. nih.gov
Genus Rumex
The Rumex genus, commonly referred to as docks or sorrels, also contains species that produce this compound. rhhz.netnih.gov A comprehensive review of the genus Rumex has listed this compound as one of the 268 components identified across 29 species. rhhz.netnih.gov
Other Documented Plant Families and Species
Beyond the primary genera, this compound has been found in other plant families. For instance, it has been isolated from Cassia abbreviata, a member of the Leguminosae family. researchgate.net The Polygonaceae family, which includes the Rheum and Rumex genera, is a significant source of quinone compounds in general. mdpi.com
Localization within Plant Tissues and Organs
The accumulation of this compound is not uniform throughout the plant; it is typically concentrated in specific tissues and organs. The primary sites of localization are the underground storage organs.
In Rheum species such as Rheum emodi and Rheum australe, the rhizomes and roots are the main parts where this compound and other anthrone (B1665570) C-glucosides are found. nih.govfigshare.comnih.govjaypeedigital.com Similarly, in Rhamnus purshiana, the bark is the specific tissue from which this compound is extracted. researchgate.net Research has consistently pointed to the rhizomes and roots as the principal storage sites for these secondary metabolites in the investigated species. mdpi.comcuni.cz
Biogeographical and Environmental Influences on Accumulation
The concentration of this compound and related compounds in plants can be influenced by various biogeographical and environmental factors. While specific studies focusing solely on the environmental impact on this compound accumulation are limited, general principles of phytochemistry suggest that factors such as altitude, soil composition, and climate can affect the production of secondary metabolites.
For example, studies on Rheum species growing in their natural habitats in the Himalayas have provided insights into the chemical composition of these plants. cuni.cz Research comparing the phytochemical content of wild versus cultivated Rheum species has indicated that naturally growing plants may have different concentrations of certain compounds, suggesting an environmental influence on their biosynthesis. cuni.cz The specific environmental cues that trigger higher accumulation of this compound remain an area for further investigation.
Data Tables
Table 1: Documented Botanical Sources of this compound
| Genus | Species | Common Name | Family |
| Rheum | Rheum emodi | Himalayan Rhubarb | Polygonaceae |
| Rheum | Rheum australe | - | Polygonaceae |
| Rhamnus | Rhamnus purshiana | Cascara Sagrada | Rhamnaceae |
| Rumex | Multiple species | Dock, Sorrel | Polygonaceae |
| Cassia | Cassia abbreviata | - | Leguminosae |
Table 2: Plant Parts with High Concentrations of this compound
| Plant Part | Genus/Species |
| Rhizomes | Rheum emodi, Rheum australe |
| Roots | Rheum emodi, Rheum australe |
| Bark | Rhamnus purshiana |
Isolation, Purification, and Analytical Characterization Methodologies
Extraction Techniques from Biological Matrices
The initial step in isolating 10-Hydroxycascaroside D involves its extraction from plant material, most commonly the roots and rhizomes. jaypeedigital.comsciopen.com The general approach for extracting anthraquinone (B42736) glycosides, a class that includes this compound, begins with the pulverization of the dried plant parts to increase the surface area for solvent interaction.
Commonly, an organic solvent extraction is employed. mdpi.com Methanol (B129727) or ethanol (B145695) are frequently used, often enhanced by methods like ultrasonication to improve extraction efficiency. nih.gov A typical procedure involves macerating or percolating the powdered plant material with an alcohol, such as 95% ethanol, at room temperature. mdpi.com The resulting crude extract is then concentrated under reduced pressure.
To separate compounds based on polarity, the concentrated crude extract is often suspended in water and subjected to liquid-liquid partitioning. This process uses a sequence of immiscible organic solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol. mdpi.com Anthraquinone glycosides like this compound tend to partition into the more polar fractions, such as the ethyl acetate and n-butanol soluble extracts, which are then carried forward for further chromatographic purification. mdpi.com
Chromatographic Separation Methods for Isolation
Due to the complexity of the initial extracts, which contain a multitude of structurally related compounds, chromatographic methods are indispensable for the isolation of this compound. researchgate.netsciopen.com A combination of different chromatographic techniques is typically required to separate it from other anthrones, anthraquinones, and their glycosides. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and preparative isolation of this compound and related anthraquinone glycosides. jaypeedigital.commdpi.comnih.gov Analytical HPLC, often coupled with a Photo-Diode Array (PDA) detector, is used to quantify the presence of these compounds in extracts and to monitor the progress of purification. jaypeedigital.comnih.gov
For isolation, preparative HPLC is employed on fractions that have been pre-purified by other chromatographic methods. nih.govresearchgate.net This technique offers high resolution, allowing for the separation of closely related isomers. researchgate.net Reversed-phase columns, such as C18, are commonly used, with a mobile phase typically consisting of a gradient mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (like acetic or formic acid) to improve peak shape. jaypeedigital.comnih.govcolab.ws
| HPLC Application | Stationary Phase | Mobile Phase | Detection | Application | Reference(s) |
| Analytical | ACQUITY UPLC BEH Shield RP18 | Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | Tandem Mass Spectrometry (MS/MS) | Simultaneous determination of anthraquinone glycosides and aglycones in plasma and tissues. | nih.gov |
| Analytical | C18 column | Acetonitrile:methanol (95:5, v/v) and water:acetic acid (99.9:0.1, v/v) | PDA | Determination of hydroxyanthraquinone derivatives in Rheum emodi rhizomes. | jaypeedigital.com |
| Preparative | Not specified | Not specified | Not specified | Isolation of anthraquinone glycosides from Rheum tanguticum. | researchgate.net |
Thin-Layer Chromatography (TLC) and its high-performance variant, HPTLC, are valuable tools for the rapid analysis of extracts containing this compound. jaypeedigital.comnih.gov These methods are frequently used for the qualitative identification of compounds and to monitor the fractions collected from column chromatography. jaypeedigital.com
For quantitative analysis, HPTLC is particularly effective. colab.ws The separation is typically performed on pre-coated silica (B1680970) gel or reversed-phase (e.g., RP-18) plates. colab.ws A suitable mobile phase is selected to achieve optimal separation of the target compounds. For instance, a mobile phase of methanol-water-formic acid has been used successfully for separating anthraquinone derivatives on RP-18 plates. jaypeedigital.comcolab.ws After development, the plates are visualized under UV light or by spraying with a color-forming reagent, and quantification can be achieved using a densitometer. researchgate.netcolab.ws
| HPTLC Method | Stationary Phase | Mobile Phase | Detection | Application | Reference(s) |
| Quantitative | Pre-coated RP-18 F254S | Methanol-Water-Formic Acid (80:19:1, v/v/v) | Densitometry at 445 nm | Quantification of major anthraquinone derivatives in Rheum emodi. | jaypeedigital.comcolab.ws |
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is highly effective for the preparative-scale isolation of natural products like this compound from complex mixtures. researchgate.netresearchgate.netresearchgate.net This method avoids the use of solid stationary phases, thus preventing the irreversible adsorption of sample components.
High-speed counter-current chromatography (HSCCC) has been successfully applied to the separation of cascarosides from the bark of Rhamnus purshiana and other anthraquinones from Rheum species. researchgate.netresearchgate.netcuni.cz The selection of a suitable two-phase solvent system is critical for a successful separation. For example, a system composed of ethyl acetate–n-butanol–water was used to isolate cascarosides A and B. researchgate.net By employing different solvent systems and modes (normal-phase or reverse-phase), complex extracts can be resolved to yield pure compounds. researchgate.netresearchgate.net
| CCC Application | Solvent System | Mode | Compounds Isolated | Source | Reference(s) |
| Preparative-scale | Ethyl acetate–n-butanol–water (2:8:10, v/v/v) | Normal-phase | Cascaroside A, Cascaroside B | Cascara sagrada | researchgate.net |
| Two-dimensional | Chloroform–methanol–isopropanol–water (6:6:1:4, v/v/v) & Ethyl acetate–n-butanol–water (7:3:10, v/v/v) | Normal-phase | Cascarosides C, D, E, F | Cascara sagrada | researchgate.net |
Solid Phase Extraction (SPE) is primarily used as a sample clean-up or fractionation method prior to more refined chromatographic analysis. researchgate.net It can effectively separate groups of compounds based on their chemical properties. For the isolation of anthrone (B1665570) C-glucosides, SPE columns with a reversed-phase sorbent can be utilized. jaypeedigital.comresearchgate.net This technique can help remove interfering substances from the crude extract, enriching the fraction containing the target compounds like this compound before they are subjected to HPLC or other high-resolution methods. researchgate.net
Traditional column chromatography remains a fundamental first step in the purification of this compound from partitioned extracts. mdpi.comresearchgate.net A variety of stationary phases are employed, including:
Silica Gel: For separation based on polarity. mdpi.com
Sephadex LH-20: For size-exclusion chromatography, which separates molecules based on their size, and is also effective in removing polyphenolic compounds. mdpi.com
Octadecylsilane (ODS): A reversed-phase material used for separating compounds with varying hydrophobicity. mdpi.com
These column chromatography steps are typically run using a gradient elution, where the polarity of the mobile phase is gradually changed to elute compounds sequentially. mdpi.com Fractions are collected and analyzed, often by TLC, to pool those containing the compound of interest. For final purification of small quantities, preparative TLC (prep-TLC) may be used to isolate the target compound from minor impurities. mdpi.com The combination of these adsorptive and preparative methods is crucial for obtaining this compound with the high degree of purity required for structural elucidation and biological studies. researchgate.netmdpi.com
Spectroscopic and Spectrometric Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of complex natural products like this compound. nih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the complete molecular structure from its constituent parts. rsc.orgresearchgate.net
¹H and ¹³C NMR: 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental chemical shift information for every unique proton and carbon atom in the molecule, respectively. This reveals the types of atoms present (e.g., aromatic, aliphatic, olefinic, carbinolic) and offers initial clues about the molecular environment of each nucleus.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate among carbon signals. uvic.ca By editing the spectrum, DEPT analysis distinguishes quaternary carbons from methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, which is crucial for correctly assigning the signals in the ¹³C NMR spectrum. uvic.ca
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. epfl.ch This technique is instrumental in tracing out the proton-proton connectivity within the aglycone backbone and the glucose moiety separately.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). epfl.ch This is the primary method for definitively assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). epfl.ch This allows for the connection of isolated spin systems identified by COSY and is particularly vital for placing substituents and assigning quaternary carbons, which have no attached protons. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are physically close to one another, regardless of whether they are connected through bonds. researchgate.net This is essential for determining the relative stereochemistry and three-dimensional conformation of the molecule, such as the orientation of the glucose unit relative to the anthrone core.
The combined application of these NMR techniques was essential in the structural establishment of this compound and related anthrone C-glucosides isolated from sources like Rheum emodi. researchgate.net
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. nih.gov
ESI-MS (Electrospray Ionization Mass Spectrometry): As a soft ionization method, ESI is well-suited for analyzing large, polar, and thermally fragile molecules like glycosides without causing significant degradation. phcogres.com It allows for the accurate determination of the molecular weight by observing protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode. phcogres.commdpi.com
FAB-MS (Fast Atom Bombardment Mass Spectrometry): Similar to ESI-MS, FAB-MS is another soft ionization technique that has been successfully used in the characterization of this compound and its analogues. researchgate.netnih.gov
HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): This technique provides a highly accurate mass measurement of the parent ion, which is crucial for determining the precise elemental formula of the compound. nih.gov For this compound, HR-ESI-MS confirms the molecular formula as C₂₇H₃₂O₁₄. mdpi.comnih.gov
Tandem MS (MS/MS): Fragmentation studies using MS/MS are used to confirm structural features. The additional hydroxyl group at the C-10 position in oxanthrones like this compound leads to different fragmentation patterns compared to anthrone derivatives. researchgate.net This distinction, particularly regarding the loss of the sugar moieties, allows for the clear differentiation between these two classes of compounds in complex mixtures. researchgate.netresearchgate.net
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. capes.gov.br It is a powerful technique for investigating the stereochemistry of natural products.
For anthrone C-glucosides, a key stereochemical feature is the configuration at the C-10 chiral center. CD spectroscopy is highly sensitive to the conformation of the molecule and can be used to distinguish between the C-10 epimers (10R vs. 10S). researchgate.netusp.br The approach often involves comparing the CD spectrum of an unknown compound with that of known standards. usp.brusp.br The coupling of high-performance liquid chromatography with a CD detector (HPLC-CD) has proven to be a valuable tool for the stereochemical analysis of epimeric C-glucosyl anthrones directly from crude plant extracts, which is advantageous given the potential instability of the purified isomers. researchgate.net Vibrational circular dichroism (VCD) has also been highlighted as a method that provides spectral signatures specific to the C-10 stereochemistry in related cascarosides. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophores present. While the UV-Vis spectra of anthraquinone derivatives can offer circumstantial evidence for structural analysis, they are generally used as a supportive analytical tool rather than for definitive structural elucidation due to a lack of specificity. mdpi.com
In practice, UV-Vis detection is most commonly coupled with high-performance liquid chromatography (HPLC-UV or HPLC-DAD). This hyphenated technique is widely used for the detection and preliminary identification of compounds like this compound in plant extracts. cuni.cz The identity of a peak in a chromatogram can be supported by comparing its UV-Vis spectrum with that of an authentic reference standard. cuni.cz
Advanced Quantification and Metabolic Profiling Methodologies
The analysis of this compound in complex biological matrices, such as plant extracts or metabolic samples, requires advanced analytical methodologies capable of both separating and identifying the compound with high sensitivity and specificity. phcogres.commdpi.com
Hyphenated chromatographic and spectrometric techniques are the methods of choice for quantification and metabolic profiling. nih.govnih.gov
HPLC-DAD-MS/MS: The combination of High-Performance Liquid Chromatography with a Diode Array Detector (DAD) and tandem Mass Spectrometry (MS/MS) is a powerful platform. HPLC separates the components of the mixture, the DAD provides UV-Vis spectral data for each peak, and the MS/MS detector provides molecular weight and structural information through fragmentation. This approach has been used for the untargeted metabolite profiling of plant extracts known to contain anthrone glycosides. nih.gov
LC-HR-ESI-MS: Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry is another state-of-the-art technique for metabolomics. mdpi.com It allows for the confident identification of known compounds and the tentative characterization of new ones in a complex sample by providing highly accurate mass measurements, which are used to predict the elemental composition of the detected metabolites. mdpi.com
These advanced methods are essential for studying the presence and concentration of this compound and related metabolites in various biological systems. nih.gov
Biosynthesis and Metabolic Pathways in Producing Organisms
Precursor Biosynthesis and Enzymatic Transformations
The biosynthesis of the anthraquinone (B42736) skeleton, the central structure of 10-Hydroxycascaroside D, primarily occurs through two distinct routes in higher plants: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. mdpi.comnih.gov
The polyketide pathway utilizes acetyl-CoA and malonyl-CoA as primary precursors. These molecules undergo a series of condensation reactions catalyzed by a type III polyketide synthase (PKS) to form an octaketide intermediate. This intermediate then undergoes cyclization and aromatization reactions to form the basic tricyclic anthranoid skeleton. mdpi.comnih.gov
The chorismate/o-succinylbenzoic acid pathway , on the other hand, uses chorismic acid (derived from the shikimate pathway) and o-succinylbenzoic acid as key precursors. nih.govresearchgate.net Isochorismate synthase (ICS) is a critical enzyme in this pathway, catalyzing the conversion of chorismic acid to isochorismic acid, a key step in regulating anthraquinone synthesis. researchgate.net
Following the formation of the core anthraquinone structure, a series of specific enzymatic transformations are required to produce this compound. These modifications include:
Hydroxylation: An crucial hydroxylation step occurs at the C-10 position, converting the anthrone (B1665570) into an oxanthrone, a defining feature of this compound. researchgate.net
Glycosylation: The molecule undergoes C-glycosylation, where a glucose moiety is attached directly to a carbon atom of the anthrone skeleton, forming a stable C-C bond. This results in the final structure of this compound. researchgate.netsciopen.com
Three new anthrone C-glucosides, identified as 10-hydroxycascaroside C, this compound, and 10R-chrysaloin 1-O-beta-D-glucopyranoside, have been isolated from the roots of Rheum emodi, alongside other related compounds like cascaroside C and D. researchgate.net
Genetic and Molecular Regulation of Compound Production
The biosynthesis of anthraquinones, including this compound, is tightly regulated at the genetic and molecular level. Research into the genome of Rheum species has begun to uncover the genes and regulatory elements controlling this complex pathway. researchgate.netnih.gov
Recent studies have identified a large number of genes involved in the biosynthesis of bioactive compounds in Rheum palmatum. Specifically, 54 genes were identified as being involved in anthraquinone biosynthesis. nih.gov The assembly of the R. palmatum genome provides significant insight into the genetic foundations of this process. nih.gov
Key regulatory components include:
Key Enzyme Genes: The gene for isochorismate synthase (ICS) is a significant regulatory point in the chorismate pathway. researchgate.net Similarly, genes encoding polyketide synthases are crucial for the polyketide pathway. The identification of candidate genes for the key enzymes involved has been a focus of recent research, though experimental validation for many is still ongoing. nih.gov
Gene Clusters: Evidence suggests that the genes for anthraquinone biosynthesis are often organized into biosynthetic gene clusters. This co-localization allows for coordinated expression of the genes required for the pathway. Understanding these clusters is essential for any future efforts in metabolic engineering. nih.gov
The recent chromosome-level genome assembly of Rheum palmatum is a significant step forward, paving the way for more detailed functional genomic studies and the potential for molecular breeding to enhance the production of these valuable compounds. nih.gov
Biotechnological Approaches for Enhanced Production in Plants
Increasing the yield of valuable secondary metabolites like this compound is a key goal of plant biotechnology. Several strategies are being explored to enhance the production of anthraquinones in plant systems. jaypeedigital.com
Hairy Root Cultures: One promising approach is the use of hairy root cultures, which are known for their rapid growth and stable production of secondary metabolites. Genetic transformation of Rhamnus fallax with Agrobacterium rhizogenes has been shown to induce hairy roots capable of producing anthraquinones, with some clones showing a significant increase in total anthraquinone content. researchgate.net This technique offers a controllable and continuous production system, independent of environmental factors.
Metabolic Engineering: With the increasing knowledge of the biosynthetic genes and their regulation, metabolic engineering presents a powerful tool for enhancing production. jaypeedigital.com This can involve:
Overexpression of Key Genes: Introducing additional copies or using stronger promoters to drive the expression of rate-limiting enzymes (like PKS or ICS) or regulatory transcription factors (like MYB proteins) can boost the entire pathway's output. nih.govresearchgate.net
Pathway Modulation: The elucidation of the genetic basis for anthraquinone biosynthesis in plants like Rheum palmatum opens the door to targeted genetic modification to enhance the production of specific high-value compounds. nih.gov
These biotechnological interventions, built upon a solid understanding of the biosynthetic pathways and their genetic control, are crucial for developing sustainable and high-yield sources of medicinally important compounds like this compound. nih.govjaypeedigital.com
Chemical Modifications and Synthetic Analogue Development
Derivatization Strategies of the Glycosidic Moieties
The two glucose units of 10-Hydroxycascaroside D are prime targets for derivatization, as modifications to the glycone portion of a natural product can significantly influence its solubility, stability, target recognition, and toxicity. nih.govnih.gov For cascarosides in general, the presence of glucose moieties is known to reduce the toxicity associated with the anthraquinone (B42736)/anthrone (B1665570) aglycone. ualberta.caresearchgate.net Therefore, derivatization strategies often aim to fine-tune the molecule's properties while preserving this beneficial aspect.
Key strategies include:
Glycorandomization: This approach involves the creation of libraries of compounds by attaching different sugar moieties to the natural aglycone. nih.gov For this compound, this could mean replacing one or both glucose units with other monosaccharides (e.g., galactose, rhamnose) or oligosaccharides. This can be achieved through chemoenzymatic methods, which utilize the substrate flexibility of enzymes like glycosyltransferases, or through purely synthetic routes, often termed neoglycorandomization. nih.gov The goal is to generate a diverse set of analogues to explore structure-activity relationships (SAR).
Acylation and Alkylation: The hydroxyl groups on the glucose moieties can be selectively acylated or alkylated. These modifications alter the polarity and lipophilicity of the compound, which can affect its absorption and distribution. For instance, partial acylation of flavonoid glycosides has been explored to change their bioavailability characteristics. ptfarm.pl
Deoxygenation: The removal of specific hydroxyl groups from the sugar rings to create deoxy-sugars can impact the molecule's interaction with biological targets and its metabolic stability.
Chemical Glycosylation: While enzymatic methods are advancing, chemical transformations remain a practical and versatile tool for creating modified glycosides. nih.govresearchgate.net Techniques such as Koenigs-Knorr glycosidation or the use of glycosyl donors like trichloroacetimidates can be employed to attach modified or entirely new sugar units to the aglycone. ptfarm.plnih.gov
These derivatization strategies allow for systematic changes to the molecule's shape, polarity, and hydrogen-bonding capacity, offering a powerful tool for optimizing natural glycosides as drug leads. nih.gov
Semi-synthetic Approaches to Structural Variants
Semi-synthesis, which uses a naturally occurring compound as a starting material for chemical modifications, is a practical approach to generating structural variants of complex molecules like this compound. bingol.edu.tr This strategy leverages the readily available natural scaffold, bypassing the need for a more complex total synthesis.
Approaches for creating semi-synthetic variants of this compound can target either the aglycone or the glycosidic moieties:
Aglycone Modification: The anthrone core of this compound possesses other functional groups, such as phenolic hydroxyls, that can be targeted for modification. Drawing parallels from related anthraquinones, emodin (B1671224) and aloe-emodin (B1665711) (the aglycone of cascarosides A/B) have been successfully modified. For example, new semi-synthetic derivatives were created by adding amino acid (NαFmoc-L-Lys) and ethynyl (B1212043) groups to these isolated aglycones, resulting in compounds with altered bioactivities. bingol.edu.tr
Glycoside Modification: Starting with the intact this compound molecule, selective protection and deprotection steps would allow for the chemical modification of the sugar units, as described in the derivatization section above.
Biotransformation: Microbial transformation offers a powerful semi-synthetic tool for modifications that are difficult to achieve with conventional chemistry. biotech-asia.org Various microorganisms can perform specific reactions like glycosylation, hydroxylation, or methylation on a substrate. For instance, fungi such as Absidia coerulea have been used to glycosylate related anthraquinones like emodin and aloe-emodin, producing novel glycosides. biotech-asia.org This method could potentially be used to create new glycosidic variants of this compound.
The process often involves isolating the parent compound, performing one or more chemical or biological transformation steps, and then purifying the resulting structural variant for further evaluation. researchgate.net
Design Principles for Synthetic Analogues and Libraries
The design of synthetic analogues of this compound is guided by several key principles aimed at creating novel molecules with improved therapeutic potential. This process relies heavily on understanding the structure-activity relationships (SAR) of the parent compound and related anthranoids.
Core design principles include:
Leveraging Structure-Activity Relationships (SAR): A fundamental principle is to use existing knowledge of how structure relates to function. For anthranoids, it is established that glycosylated forms act as prodrugs and are less toxic than their corresponding aglycones. ualberta.ca Furthermore, the specific pattern of hydroxylation on the anthraquinone ring has been shown to influence biological activities. nih.gov Analogue design would therefore focus on creating molecules that retain or mimic the stabilizing and solubilizing features of the glycosidic units while potentially altering the aglycone for enhanced target specificity or efficacy. tubitak.gov.tr
Scaffold Hopping and Simplification: Synthetic analogues may not need to replicate the entire complex structure. Simpler scaffolds that mimic the key pharmacophoric features of this compound can be designed. This can lead to compounds that are easier to synthesize and may have better drug-like properties.
Total and Convergent Synthesis Strategies: While semi-synthesis relies on the natural product, total synthesis allows for the creation of analogues with much greater structural diversity. Convergent strategies, where different parts of the molecule are synthesized separately and then joined, are particularly effective. For example, strategies have been developed for the synthesis of anthraquinone C-glycosides that involve a Diels-Alder reaction between a pre-formed glycosyl diene and a dienophile, followed by aromatization. acs.org Such a strategy allows for various combinations of sugars and aglycone precursors, facilitating the generation of a library of analogues. The total synthesis of related anthrone C-glycosides like cassialoin provides a blueprint for accessing complex analogues from basic starting materials. lookchem.com
By combining these principles, chemists can design and synthesize libraries of novel compounds based on the this compound template for biological screening and potential development.
Table of Chemical Modification and Analogue Design Strategies
| Strategy | Description | Objective | Example/Approach |
|---|---|---|---|
| Derivatization of Glycosidic Moieties | Chemical modification of the existing glucose units on the this compound scaffold. | Modulate solubility, bioavailability, and toxicity. nih.gov | Acylation, Deoxygenation, Glycorandomization. nih.govptfarm.pl |
| Semi-synthesis | Using the isolated natural product as a starting scaffold for chemical or biological transformations. | Create novel variants without the complexity of total synthesis. bingol.edu.tr | Aglycone modification (e.g., adding new functional groups), Biotransformation using microbes. bingol.edu.trbiotech-asia.org |
| Design of Synthetic Analogues | Rational design and synthesis of new molecules based on the structure of this compound. | Discover novel compounds with enhanced activity or improved drug-like properties. | Leveraging SAR, Glycodiversification, Total synthesis via convergent routes like Diels-Alder reactions. ualberta.caacs.org |
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Biological Activities and Mechanistic Investigations Excluding Human Clinical Data and Safety/dosage
In Vitro Cellular and Molecular Interaction Studies
Immunomodulatory Effects on Cellular Responses
Research on the extracts of Rheum species, which contain 10-Hydroxycascaroside D, points towards significant immunomodulatory potential. The ethyl acetate (B1210297) extract of Rheum emodi rhizomes has been reported to possess immuno-enhancing activity nih.govonlineijp.com. Studies have shown that this activity may be due to a dose-dependent increase in the release of nitric oxide and the cytokine tumor necrosis factor-alpha (TNF-α) from cell lines nih.gov.
Similarly, investigations into ethyl acetate extracts of Rheum australe rhizomes revealed immunoenhancing effects through the regulation of Th-1 and Th-2 cytokines in vivo nih.gov. These extracts led to an enhanced production of TNF-α and Interleukin-12 (IL-12), alongside a down-regulation of Interleukin-10 (IL-10) nih.gov. The anthraquinone (B42736) derivatives present in these extracts are often credited with these immuno-enhancing, immunostimulant, antiviral, and antioxidant activities nih.govresearchgate.netpurkh.com. However, the precise contribution of this compound to these observed cellular responses has not been specifically detailed in the available literature.
Table 1: Observed Immunomodulatory Effects of Rheum spp. Extracts Containing this compound
| Extract Source | Model | Key Findings | Reference |
|---|---|---|---|
| Rheum emodi | Cell Lines | Dose-dependent increase in Nitric Oxide and TNF-α release. | nih.gov |
Other Specific Molecular Targets and Ligand-Binding Studies
Currently, there is a lack of specific research identifying the direct molecular targets or ligand-binding interactions of isolated this compound. While computational docking studies have been performed on other phytochemicals from Rheum australe to assess their potential as agonists for targets like peroxisome proliferator-activated receptor-gamma (PPARγ), this compound was not included in these specific investigations nih.gov. The broader extracts containing this compound are known to act on multiple targets and pathways, but the specific molecular interactions of this compound remain to be elucidated nih.gov.
In Vivo Studies in Non-Human Models
Modulation of Gastrointestinal Physiology
Anthrones and anthraquinones, which are characteristic constituents of plants like Rheum officinale and Rheum emodi, are primarily recognized for their effects on the gastrointestinal system nih.govnih.gov. These compounds, including this compound, are largely responsible for the well-documented laxative and purgative properties of rhubarb extracts nih.govnih.govresearchgate.net. The mechanism involves the metabolism of these compounds in vivo into active forms that modulate intestinal function nih.gov. While the general class of compounds is known for this activity, the specific role and potency of this compound in modulating gastrointestinal physiology have not been individually quantified.
Hepatoprotective Mechanisms
Extracts from the rhizomes of Rheum emodi, a known source of this compound, have demonstrated significant hepatoprotective activity in non-human models nih.govpurkh.com. In studies using carbon tetrachloride (CCl4)-induced liver injury, the extract showed protective effects both in vitro and in vivo nih.govonlineijp.compurkh.com. This protective action is often attributed to the antioxidant properties of the plant's constituents, which can mitigate oxidative stress, a key factor in the progression of various liver ailments nih.gov. While the extract as a whole is effective, the specific contribution of this compound to this hepatoprotective mechanism has not been isolated from the effects of other co-occurring compounds like emodin (B1671224) and rhein nih.govnih.gov.
Table 2: Hepatoprotective Studies of Rheum emodi Extract
| Study Model | Inducing Agent | Key Finding | Reference |
|---|
Nephroprotective Mechanisms
The therapeutic potential of Rheum species extends to kidney health, with compounds from Rheum emodi reported to possess nephroprotective activities nih.govpurkh.com. Research on other species, such as Rheum officinale, has shown that its anthraquinone constituents can ameliorate renal fibrosis in models of acute and chronic kidney disease nih.gov. The mechanisms underlying these effects are complex, involving the modulation of various signaling pathways related to inflammation, fibrosis, and oxidative stress, such as the Keap1/Nrf2 and TGF-β1/Smad pathways nih.gov. Although this compound is a constituent of these plants, the research on renoprotective effects has primarily focused on the broader extracts or other specific anthraquinones like rhein nih.govnih.gov.
Antidiabetic Mechanisms (e.g., Glucose Metabolism Regulation)
Extracts from the rhizome of Rheum emodi have exhibited antidiabetic activity in in vivo models nih.govpurkh.com. The proposed mechanism for this effect includes the enhancement of peripheral glucose utilization and the correction of impaired glycolysis in the liver and kidneys, processes that are dysregulated in diabetes nih.govpurkh.com. Furthermore, other constituents of Rheum species have been investigated for their ability to interact with key regulators of glucose and lipid metabolism, such as PPARγ nih.gov. While these findings are promising for the plant extract, direct evidence detailing the role of this compound in glucose metabolism regulation is not yet available.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 10R-chrysaloin 1-O-β-D-glucopyranoside |
| 8-O-β-D-(6'-O-acetyl)glucopyranosyl-chrysophanol |
| Aloe-emodin (B1665711) |
| Cascaroside C |
| Cascaroside D |
| Cassialoin |
| Chrysophanol |
| Emodin |
| Glibenclamide |
| Interleukin-10 (IL-10) |
| Interleukin-12 (IL-12) |
| Physcion |
| Revandchinone-1 |
| Revandchinone-2 |
| Revandchinone-4 |
| Rhein |
| Silymarin |
| Sulfemodin 8-O-β-d-glucoside |
Lipid Metabolism Regulation and Associated Pathways
While direct studies on this compound are limited, extensive research on extracts from Rheum species, rich in similar anthraquinone and anthrone (B1665570) glycosides, provides significant insights into their role in regulating lipid metabolism. These extracts and their active constituents, such as emodin and rhein, have demonstrated the ability to modulate lipid levels through various mechanisms. nih.gov
Pharmacological studies indicate that rhubarb can be used to treat disorders of lipid metabolism. nih.gov The primary active components, including anthraquinones and stilbenes, contribute to lowering lipid levels by inhibiting pancreatic lipase, reducing lipogenesis (the formation of fat), and stimulating lipolysis (the breakdown of fat). nih.gov For instance, compounds in rhubarb have been found to significantly reduce the expression of key enzymes involved in fat synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), while increasing the levels of enzymes that promote fat breakdown, like acyl-CoA oxidase 1 (ACOX1) and carnitine palmitoyltransferase 1 (CPT1). nih.gov
Cardiovascular System Effects (e.g., Vasorelaxation)
Extracts from the genus Rheum have been investigated for their effects on the cardiovascular system, particularly their ability to induce vasorelaxation. One study focused on the effects of water extracts from the root and leaf of Rheum palmatum on isolated rat thoracic and abdominal aortas. The findings showed that the extracts produced a dose-dependent vasorelaxation effect. jkom.org
The contractile force induced by serotonin (5-HT) was significantly inhibited by the application of high concentrations of the Rheum palmatum root (RPR) and leaf (RPL) extracts. This suggests that the compounds within these extracts interfere with the signaling pathways that cause blood vessels to constrict. The study highlights the potential of constituents from Rheum palmatum, the plant family from which cascarosides are derived, to act as vasodilating agents. jkom.org
Table 1: Vasorelaxation Effects of Rheum palmatum Extracts on Rat Aorta
| Extract | Concentration | Inhibition of 5-HT Induced Contraction |
|---|---|---|
| R. palmatum Root (RPR) | High | 86.4% |
| R. palmatum Leaf (RPL) | High | 62.1% |
Data sourced from a study on rat thoracic aorta segments, indicating the percentage inhibition of contractions induced by 10⁻⁴ M 5-HT. jkom.org
Antipyretic Properties
Various species of the Rheum genus have been traditionally used and scientifically investigated for their antipyretic (fever-reducing) properties. Rheum palmatum is used in herbal formulations to treat fever, among other ailments. thepharmajournal.com Scientific reviews have noted the antipyretic effects of this plant. Similarly, Rheum australe has been recognized for its potential antipyretic activity in preclinical studies. researchgate.net
The mechanism of this fever-reducing action is linked to the plant's rich content of bioactive compounds, particularly anthraquinones. One of the main active ingredients, Rhein, has been studied specifically for its antipyretic and anti-inflammatory properties in animal models. thepharmajournal.com Research suggests that the administration of rhubarb decoctions may regulate body temperature, indicating a central mechanism of action for its antipyretic effects. thepharmajournal.com
Antitussive and Expectorant Activities
In traditional medicine systems, such as the Unani system, formulations containing Rheum species have been used for respiratory ailments, including cough and cold. However, a review of modern scientific literature reveals a lack of direct experimental studies investigating the specific antitussive (cough-suppressing) or expectorant (mucus-clearing) activities of this compound or even crude extracts of the Rheum genus. While many herbal remedies are explored for these properties, Rheum species have not been a primary focus of such research to date. semanticscholar.orgresearchgate.net Therefore, the potential for this compound to act as an antitussive or expectorant remains scientifically unvalidated.
Structure-Activity Relationship (SAR) Investigations
The biological activity of a complex natural product like this compound is intrinsically linked to its chemical structure. The arrangement of its glycosidic (sugar) units and the nature of its anthrone core are critical determinants of its function.
Influence of Glycosylation Patterns on Bioactivity
Glycosylation, the attachment of sugar moieties to an organic molecule, is a crucial factor for the bioactivity of many natural products, including anthrone derivatives. uomustansiriyah.edu.iqsruc.ac.uk For anthraquinone glycosides, the sugar portion is essential for their pharmacological effect, particularly their well-known laxative action. uomustansiriyah.edu.iq
The sugar moiety acts as a transport vehicle, carrying the active aglycone (the non-sugar part, in this case, the anthrone scaffold) to its site of action in the large intestine. uomustansiriyah.edu.iq Without the attached sugars, free anthraquinones exhibit significantly less therapeutic activity. uomustansiriyah.edu.iq The specific type of linkage between the sugar and the aglycone also matters. Cascarosides are C-glycosides, where the sugar is linked via a carbon-carbon bond, which makes them very resistant to hydrolysis by acids or enzymes compared to more common O-glycosides. uomustansiriyah.edu.iq This structural stability ensures the molecule reaches the lower intestine intact, where it can be activated by gut microbiota. The pattern and type of sugars can thus influence the compound's solubility, stability, and bioavailability, ultimately dictating its biological effects. researchgate.netnih.gov
Role of the Anthrone Aglycone Scaffold Modifications
The core of this compound is an anthrone scaffold, which is a reduced form of an anthraquinone. The structure-activity relationships of the anthraquinone nucleus are well-studied. researchgate.netnih.gov The type, number, and position of substituent groups on the three-ring anthraquinone system are strongly correlated with its pharmacological activities. nih.govnih.gov
For example, the presence and position of hydroxyl (-OH) groups on the anthraquinone ring are directly related to a variety of biological effects, including antibacterial, anti-inflammatory, and antioxidant activities. researchgate.netresearchgate.netmdpi.com The polarity of the substituents can significantly influence the compound's antibacterial potency; generally, stronger polarity leads to more effective antimicrobial action. nih.gov While the addition of sugar chains (glycosylation) is crucial for transport and solubility, it can sometimes reduce the antioxidant activity of the aglycone itself. researchgate.net Therefore, the bioactivity of this compound is a composite of the properties conferred by the anthrone scaffold and the modifications imparted by its specific glycosylation pattern.
Stereochemical Effects on Pharmacological Activity
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its biological activity. Molecules that have the same chemical formula and connectivity but differ in their spatial arrangement are called stereoisomers. wikipedia.orgbiomedgrid.comsolubilityofthings.com These subtle differences in structure can lead to significant variations in pharmacological effects, as biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. biomedgrid.comankara.edu.tr
In the context of anthraquinone glycosides, the cascarosides, including cascarosides A, B, C, and D, represent a notable example of stereoisomerism. rsc.org Specifically, cascarosides A and B have been identified as C-10 isomers. nih.gov The introduction of the C-10 stereocenter in (ox-)anthrones by plants is not always stereospecific, which can result in the presence of both (10S)- and (10R)-diastereomers in the same plant source. nih.gov
The study of the absolute configuration of cascarosides has been a subject of scientific investigation, utilizing techniques such as NMR and circular dichroism spectroscopy to determine their precise three-dimensional structures. rsc.org Such structural elucidation is fundamental to understanding any potential structure-activity relationships. Although direct comparative pharmacological data for the stereoisomers of this compound is sparse, the established importance of stereochemistry in drug action provides a strong basis for inferring that its different isomeric forms would likely exhibit distinct biological activities.
Metabolism and Pharmacokinetics in Non Human Biological Systems
Absorption, Distribution, and Excretion Profiles
Detailed pharmacokinetic studies outlining the specific absorption, distribution, and excretion rates of 10-Hydroxycascaroside D are not extensively documented. However, based on the behavior of similar anthraquinone (B42736) glycosides, a general profile can be described. Anthraquinone glycosides are typically large, polar molecules that are not readily absorbed in the upper gastrointestinal tract. The primary site of metabolic activity that facilitates absorption is the intestine, where gut microbiota play a crucial role.
Following administration in animal models, the parent glycoside is expected to transit to the lower intestine. The excretion of metabolites likely occurs via both urine and feces, after the aglycone and its subsequent metabolic products are absorbed and undergo hepatic processing. mdpi.com
Biotransformation Pathways and Identification of Metabolites
The biotransformation of this compound is believed to follow pathways established for other anthraquinone glycosides, with intestinal bacteria playing a pivotal role. researchgate.net The initial and most critical step is the hydrolysis of the glycosidic bond by bacterial enzymes. This cleavage releases the sugar moiety (glucose) and the aglycone.
A study on the biotransformation of anthraquinone glycosides by rat intestinal bacteria revealed that after the initial hydrolysis of the glycoside group, the subsequent major pathway involves the hydrogenation of the quinoid moiety and/or further acetylation. researchgate.net This suggests that the metabolites of this compound would include its corresponding aglycone and further reduced or acetylated forms. researchgate.net
The proposed biotransformation process is detailed in the table below.
| Step | Transformation | Location | Resulting Metabolite(s) |
| 1 | Hydrolysis | Intestine (via bacterial enzymes) | Aglycone of this compound + Glucose |
| 2 | Hydrogenation / Acetylation | Intestine (via bacterial enzymes) | Hydrogenated and/or acetylated aglycones |
This table outlines the proposed metabolic pathway for this compound based on studies of similar anthraquinone glycosides in rats. researchgate.net
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450, UDP-glucuronosyltransferases)
Once the aglycone of this compound is absorbed, it is expected to undergo Phase I and Phase II metabolism, primarily in the liver.
Cytochrome P450 (CYP450): The cytochrome P450 monooxygenase system is a key enzyme system involved in the metabolism of quinone compounds. mdpi.com As exogenous substances, the chemical components of quinones are oxidized and reduced by the CYP450 system to be converted into more polar compounds for easier excretion. mdpi.com While direct studies on this compound are limited, research on related compounds provides insight. For instance, database entries for the structurally similar 10-Hydroxycascaroside C indicate an interaction with Cytochrome P450 2C9. genome.jp Furthermore, an inducible NADPH–cytochrome P450 reductase, an essential partner for CYP450 enzymes, has been identified in medicinal plants that produce related compounds. nih.gov
UDP-glucuronosyltransferases (UGTs): Phase II metabolism often involves conjugation reactions, with UGTs playing a significant role. These enzymes increase the water solubility of compounds to facilitate their elimination. Studies on compounds from Rheum species have shown that they can interact with UDP-glucuronosyltransferase 2B7 (UGT2B7). researchgate.net Additionally, database information for 10-Hydroxycascaroside C suggests involvement of UDP-glucuronosyltransferase 1-1. genome.jp This indicates a probable role for UGTs in the metabolism of the aglycone of this compound.
The table below summarizes the enzyme systems likely involved in the metabolism of the absorbed aglycone of this compound.
| Enzyme Family | Specific Enzyme (Predicted) | Metabolic Phase | Function |
| Cytochrome P450 | CYP2C9 | Phase I | Oxidation, Reduction |
| UDP-glucuronosyltransferases | UGT2B7, UGT1-1 | Phase II | Glucuronidation (conjugation) |
This table is based on data from structurally similar compounds and the general metabolism of quinones. mdpi.comgenome.jpresearchgate.net
Advanced Research Methodologies and Techniques
Omics Approaches (e.g., Metabolomics, Proteomics) for Pathway Elucidation
The biosynthesis of anthraquinones and their derivatives, including 10-Hydroxycascaroside D, in plants like Rheum species involves complex metabolic pathways. mdpi.comnih.gov Omics technologies, particularly metabolomics and transcriptomics, are powerful tools for unraveling these intricate processes.
Metabolomics , the large-scale study of small molecules or metabolites, allows researchers to identify and quantify a wide array of compounds within a plant. In studies of Rheum species, metabolomic analyses using techniques like high-pressure liquid chromatography (HPLC) and triple-quadrupole mass spectrometry (QqQ-MS) have successfully identified numerous pharmacological metabolites, including various anthraquinones. nih.govnih.gov By comparing the metabolic profiles of different plant tissues or species, scientists can identify unique compounds and variations in their concentrations, offering clues about their biosynthesis and physiological roles. nih.govresearchgate.net For instance, a metabolomics study of two different Rheum species identified significant differences in 60 metabolites, pointing to species-specific metabolic regulation. nih.govresearchgate.net
Transcriptomics , the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed. When combined with metabolomics, this approach becomes particularly powerful for pathway elucidation. Researchers can correlate the expression levels of specific genes with the abundance of certain metabolites. nih.gov In the context of anthraquinone (B42736) biosynthesis in rhubarb, combined transcriptome and metabolome analysis has identified differentially expressed genes (DEGs) associated with the anthraquinone biosynthetic pathway. nih.govresearchgate.net This integrated approach helps to pinpoint the specific enzymes and regulatory genes responsible for the production of compounds like this compound. For example, specific genes from the polyketide synthase family, crucial for the formation of the anthraquinone backbone, have been identified and their expression levels linked to metabolite accumulation. mdpi.comnih.gov
While direct metabolomic or proteomic studies focusing exclusively on the this compound pathway are not extensively documented, the established methodologies for the broader anthraquinone class in Rheum provide a clear framework for its future investigation. nih.govnih.gov Such studies would involve detailed metabolic profiling of Rheum emodi to track the precursors and intermediates leading to this compound, coupled with transcriptomic analysis to identify the specific glycosyltransferases responsible for attaching the sugar moiety to the anthrone (B1665570) core.
| Research Area | Key Findings in Anthraquinone Research | Relevance for this compound |
| Metabolomics | Identification of over 21 different anthraquinones in Rheum species using QqQ-MS. nih.gov | Enables specific detection and quantification of this compound and its precursors in plant extracts. |
| Transcriptomics | Identification of 17 differentially expressed genes (DEGs) linked to the anthraquinone biosynthetic pathway in Rheum. nih.govresearchgate.net | Allows for the identification of candidate genes (e.g., specific synthases and transferases) involved in the synthesis of this compound. |
| Combined Omics | Strong correlation established between the expression levels of certain genes and the peak intensity of anthraquinone metabolites. nih.gov | Provides a powerful method to validate the function of genes specifically involved in the formation and modification of this compound. |
Computational Chemistry and Molecular Docking for Target Prediction and Optimization
Computational chemistry and molecular docking are indispensable tools for predicting how a molecule like this compound might interact with biological targets and for optimizing its structure to enhance desired activities. These in silico methods save considerable time and resources compared to traditional high-throughput screening.
Computational molecular modeling can be used to determine the three-dimensional structure and conformational stability of complex molecules. For anthrone C-glycosides, which are conformationally flexible, computational programs can calculate the most stable spatial arrangement of the molecule. acs.org This information is critical, as the specific 3D shape of a compound dictates how it can bind to a biological receptor. For example, computational analysis has been used to establish the stable conformation of picramnioside G, a related anthrone C-glycoside. acs.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, this is used to simulate the interaction of a ligand (like this compound) with a target protein. While direct molecular docking studies on this compound are limited in published literature, research on other compounds from the Rumex genus demonstrates the utility of this approach. For instance, docking studies have been used to show how certain compounds can bind to the active site of enzymes like cholinesterase. The application of these computational methods to this compound could predict its potential biological targets, such as specific enzymes or receptors involved in disease pathways. rhhz.net This predictive power can guide further experimental validation of its pharmacological effects.
| Computational Technique | Application for Anthrone Glycosides | Potential Use for this compound |
| Molecular Modeling | Determination of the most stable 3D conformation of flexible C-glycosides like picramnioside G. acs.org | Elucidation of the precise three-dimensional structure and conformational dynamics of this compound. |
| Molecular Docking | Prediction of binding modes and affinities of related compounds to protein targets like cholinesterase. | Identification of potential protein targets, prediction of binding affinity, and elucidation of the molecular basis of its bioactivity. |
| Structure-Activity Relationship (SAR) | Studies on related anthraquinones have correlated structural features with toxicity and activity. researchgate.net | In silico modification of the this compound structure to predict how changes affect its binding to targets, guiding the synthesis of more potent or selective analogs. |
Biotechnological Production and Cell Culture Applications
The natural abundance of many valuable plant-derived compounds is often low, making extraction from wild or cultivated plants unsustainable and economically challenging. vegetosindia.org Biotechnological methods, such as plant cell and organ cultures, offer a promising alternative for the controlled and sustainable production of compounds like this compound. vegetosindia.org
Plant cell suspension cultures involve growing plant cells in a liquid nutrient medium. This technique has been successfully applied to various plant species for the production of anthraquinones. jaypeedigital.com By optimizing culture conditions—such as the composition of the growth medium, plant growth regulators, and other physical parameters—researchers can significantly enhance the biomass and the yield of secondary metabolites. jaypeedigital.com For example, studies on Rheum emodi have explored its micropropagation through tissue culture, which is a foundational step for establishing cell cultures for metabolite production. vegetosindia.org
Elicitation is a common strategy used in plant cell cultures to boost the production of secondary metabolites. Elicitors are compounds that trigger defense responses in plant cells, which often include the increased synthesis of protective phytochemicals like anthraquinones. While not yet specifically reported for this compound, this technique is widely used for related compounds.
Bioreactors provide a controlled environment for the large-scale cultivation of plant cells. They allow for the precise regulation of factors like pH, aeration, and nutrient supply, enabling industrial-scale production of target compounds. The use of bioreactors has been highlighted as a key technology for the manufacturing of various anthraquinones from plant cell cultures. researchgate.net Given that Rheum australe, a source of this compound, is an endangered species due to overexploitation, developing cell culture and bioreactor-based production systems is a critical area for future research. nih.govvegetosindia.org
| Biotechnological Approach | General Application in Anthraquinone Production | Prospect for this compound |
| Plant Tissue Culture | Micropropagation of Rheum emodi has been established. vegetosindia.org | Provides the foundational material for initiating cell suspension or organ cultures for producing this compound. |
| Cell Suspension Cultures | Used for the production of various anthraquinones from plants like Rheum and Rhamnus. jaypeedigital.comresearchgate.net | Development of a scalable platform for the sustainable, year-round production of this compound, independent of geographical and climatic constraints. |
| Elicitation & Optimization | Enhancement of anthraquinone yields by manipulating media and adding elicitors. | Increasing the productivity of this compound in cell cultures to make the process economically viable. |
| Bioreactors | Scaled-up production of anthraquinones in controlled environments. researchgate.net | Enables commercial-scale manufacturing of pure this compound for research and potential therapeutic applications. |
Future Research Directions and Conceptual Applications Excluding Clinical Applications
Elucidation of Undiscovered Biological Activities and Underlying Mechanisms
While preliminary research has pointed towards antioxidant, anti-inflammatory, and potential anticancer activities for 10-Hydroxycascaroside D and related compounds, the full spectrum of its biological functions remains largely uncharted. ontosight.ai Future investigations should aim to systematically screen for a wider range of pharmacological effects. Given that structurally similar anthraquinones and their glycosides exhibit diverse bioactivities—including neuroprotective, antimicrobial, and antiviral effects—it is plausible that this compound possesses similar, yet undiscovered, properties. researchgate.netresearchgate.net
A critical area of future research will be the deep exploration of the molecular mechanisms that underpin its known and potential activities. For instance, while its antioxidant capabilities are acknowledged, the specific intracellular signaling pathways it modulates are not fully understood. ontosight.airesearchgate.net Studies could investigate its influence on key antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD) and catalase, and its interaction with oxidative stress-related pathways like the Nrf2-KEAP1 system. Similarly, its anti-inflammatory potential could be explored by examining its effects on pro-inflammatory cytokines, the NF-κB signaling pathway, and cyclooxygenase (COX) enzymes. ontosight.ai
Exploration of Novel Molecular Targets and Therapeutic Pathways
Identifying the direct molecular targets of this compound is a fundamental step toward understanding its therapeutic potential. The presence of a hydroxyl group at the C-10 position distinguishes it from other cascarosides and likely influences its binding affinity and interaction with biological molecules. ontosight.airesearchgate.net Advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies could be employed to identify its protein binding partners.
Research into related anthraquinones from rhubarb, such as emodin (B1671224) and rhein, has revealed their ability to modulate various signaling pathways involved in lipid metabolism, including those mediated by PPARα, AMPK, and C/EBPα. nih.gov Future studies could explore whether this compound interacts with these or other metabolic pathways. For example, investigating its effect on key enzymes in lipid synthesis and breakdown could reveal novel applications in metabolic research. nih.gov Furthermore, its potential as an agonist or antagonist for nuclear receptors or other transcription factors warrants investigation, which could open up new therapeutic research avenues. nih.gov
Development as Research Probes or Chemical Tools
The unique structure of this compound makes it a candidate for development as a specialized chemical tool for biological research. Its intrinsic fluorescence, a property common to many natural products, could be harnessed to serve as a probe for imaging cellular structures or tracking its distribution within tissues using techniques like fluorescence microscopy. scielo.br
Furthermore, it could be modified to create specific molecular probes. For example, by attaching biotin (B1667282) or a fluorescent tag, researchers could use it to "fish" for and identify its binding partners within a cell lysate, a technique known as chemical proteomics. This would be invaluable for validating the molecular targets identified through other methods. Its structure could also serve as a scaffold for creating a library of derivative compounds, which could then be used to probe the structure-activity relationships of specific biological pathways.
Potential as Lead Compounds in Pre-clinical Drug Discovery Programs
This compound is considered a valuable lead compound for the development of new therapeutic agents. ontosight.ai A lead compound is a chemical starting point for the creation of new drugs. Its established biological activities, including antioxidant and anti-inflammatory properties, provide a strong foundation for medicinal chemistry efforts. ontosight.ai
Future pre-clinical programs could focus on several key areas:
Structural Modification: Chemists can synthesize analogues of this compound to improve its potency, selectivity, and pharmacokinetic properties. The hydroxyl group at the 10th position is a key site for chemical modification that can influence solubility and interactions with biological targets. ontosight.airesearchgate.net
Structure-Activity Relationship (SAR) Studies: By systematically altering different parts of the molecule and observing the effects on biological activity, researchers can determine which functional groups are essential for its effects. This knowledge is crucial for designing more effective and specific compounds.
Disease Model Testing: Promising derivatives would be tested in various in vitro and in vivo models of disease. For instance, its anti-inflammatory potential could be assessed in cell culture models of inflammation or in animal models of inflammatory diseases.
The goal of these programs would be to optimize the natural scaffold of this compound to create a novel drug candidate with enhanced efficacy and a well-defined mechanism of action. ontosight.ai
Sustainable Bioproduction Strategies and Cultivation Practices
This compound is naturally sourced from plants like Rhamnus purshiana (Cascara) and various Rheum (Rhubarb) species. researchgate.netcuni.czpharmacy180.com Over-harvesting of wild medicinal plants poses a significant threat to biodiversity. cuni.cz Therefore, developing sustainable sources for this compound is a critical future direction.
Cultivation: Research into the optimal cultivation conditions for source plants is essential. Studies have shown that Rhamnus purshiana prefers moist, sandy to clay soils and can be grown in semi-shade. pharmacy180.com Cultivation can be achieved through seeds, cuttings, or layering. pharmacy180.com For Rheum species, studies suggest that cultivation at lower altitudes is possible and that while naturally grown plants may have higher concentrations of some phytochemicals, cultivated plants can still produce important compounds in comparable amounts. cuni.cz Further research should focus on optimizing soil conditions, light exposure, and harvesting times to maximize the yield of this compound. pharmacy180.com Sustainable harvesting techniques, such as coppicing for Rhamnus purshiana, which allows the plant to regrow from the stump, should be promoted to prevent destruction of the species. pharmacy180.com
Bioproduction: Beyond traditional agriculture, biotechnological approaches offer promising alternatives.
Plant Cell Culture: Establishing cell cultures of high-yielding plant varieties could provide a controlled, consistent, and sustainable source of the compound, independent of geographical and climatic constraints.
Metabolic Engineering: Identifying and understanding the biosynthetic pathway of this compound could allow for its production in microbial systems like yeast or bacteria. This involves transferring the relevant plant genes into a microorganism, which can then be fermented on a large scale to produce the compound. This approach is becoming increasingly common for the production of high-value natural products.
These strategies will be crucial for ensuring a stable and environmentally friendly supply of this compound for future research and development. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
